Normethandrone

Overview

Description

Mechanism of Action

Target of Action

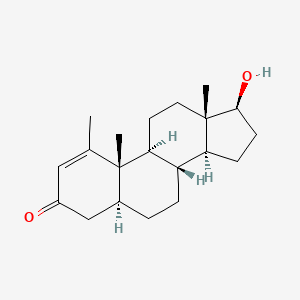

Normethandrone, also known as Methylestrenolone or Methylnortestosterone, is a synthetic progestin and androgen/anabolic steroid (AAS) medication . It primarily targets the progesterone receptor and the androgen receptor . The progesterone receptor is the biological target of progestogens like progesterone, while the androgen receptor is the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Mode of Action

As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. As an AAS, it also acts as an agonist of the androgen receptor , mimicking the action of natural androgens. It also has some estrogenic activity .

Pharmacokinetics

This compound is administered orally . It is metabolized by aromatase into methylestradiol in small quantities, similarly to methyltestosterone and metandienone .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its target receptors. As a progestin, it can influence reproductive function and menstrual cycles. As an AAS, it can promote muscle growth and bone density. Side effects of this compound include symptoms of masculinization like acne, increased hair growth, voice changes, and increased sexual desire . It can also cause liver damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors In general, factors such as the individual’s overall health, diet, and other medications can influence the action of any medication. It’s also important to note that the use of this compound should always be under the supervision of a healthcare provider due to its potential side effects .

Biochemical Analysis

Biochemical Properties

Normethandrone is a synthetic progestogen and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It is also a synthetic AAS and hence is an agonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Cellular Effects

This compound has been found to increase nitrogen retention, a measure of anabolic effect, at a dosage of 30 mg/day . Side effects of this compound include symptoms of masculinization like acne, increased hair growth, voice changes, and increased sexual desire . It can also cause liver damage .

Molecular Mechanism

This compound is a modified form of nandrolone . It differs by the addition of a methyl group at carbon 17-alpha to protect the hormone during oral administration . This compound is aromatized by the body, and converts to a synthetic estrogen with a high level of biological activity (17alpha-methyl-estradiol) .

Temporal Effects in Laboratory Settings

It is known that this compound is metabolized by aromatase into methylestradiol in small quantities, similarly to methyltestosterone and metandienone .

Dosage Effects in Animal Models

Animal studies looking at the oral potency of this steroid rate it to be roughly 3-6 times more anabolic than methyltestosterone, while possessing only roughly 10-25% more androgenicity .

Metabolic Pathways

This compound is involved in the metabolic pathways of progestogens and androgens . It interacts with enzymes such as aromatase, which converts it into methylestradiol .

Transport and Distribution

It is known that this compound is taken orally and is metabolized in the liver .

Subcellular Localization

As a steroid hormone, it is likely to be found in the cytoplasm and nucleus of cells where it can bind to its respective receptors and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Normethandrone is synthesized from 19-nortestosterone through a series of chemical reactions. The process involves the methylation of 19-nortestosterone at the 17α position to produce 17α-methyl-19-nortestosterone . This reaction typically requires the use of methylating agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Normethandrone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce dehydrogenated derivatives .

Scientific Research Applications

Normethandrone has several scientific research applications, including:

Comparison with Similar Compounds

Norethisterone: Another synthetic progestin with similar progestogenic activity.

Methylnandrolone: Shares structural similarities and androgenic properties with normethandrone.

Normethandrolone: A related compound with similar anabolic and androgenic effects.

Uniqueness: this compound is unique due to its strong progestogenic activity compared to other synthetic progestins. It also has significant androgenic effects, making it useful in specific therapeutic contexts where both progestogenic and androgenic actions are desired .

Properties

CAS No. |

514-61-4 |

|---|---|

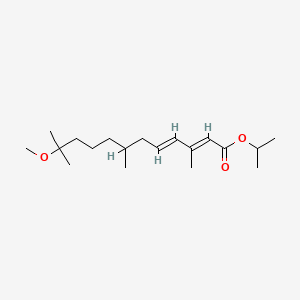

Molecular Formula |

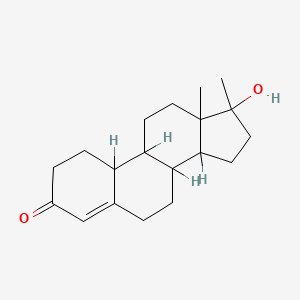

C19H28O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(10R,13S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15?,16?,17?,18-,19-/m0/s1 |

InChI Key |

ZXSWTMLNIIZPET-PZKNQLILSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |

Isomeric SMILES |

C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |

Appearance |

Solid powder |

Key on ui other cas no. |

514-61-4 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

17-alpha-methyl-19-nortestosterone methylestrenolone methylnortestosterone methyloestrenolone normethandrolone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.